molecular formula C15H12N2O B1677899 Nafimidone CAS No. 64212-22-2

Nafimidone

Cat. No.: B1677899
CAS No.: 64212-22-2
M. Wt: 236.27 g/mol
InChI Key: ITPVLJQRUQVNSD-UHFFFAOYSA-N
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Description

Nafimidone is an anticonvulsant drug belonging to the imidazole class. It contains a naphthyl group and was discovered accidentally during a search for antifungal agents . This compound is primarily used to manage epilepsy and other seizure disorders.

Preparation Methods

The synthesis of nafimidone involves the straightforward displacement of imidazole from the activated chlorine atom of chloro-methyl-β-naphthylketone . This method is efficient and commonly used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

Nafimidone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically this compound derivatives with modified pharmacological properties.

Scientific Research Applications

Nafimidone has several scientific research applications:

Mechanism of Action

Nafimidone exerts its anticonvulsant effects by modulating neural activity. It is believed to interact with specific molecular targets in the brain, such as sodium and calcium channels, reducing the frequency of nerve firing . This modulation helps prevent the abnormal electrical activity that leads to seizures.

Comparison with Similar Compounds

Nafimidone is unique among anticonvulsant drugs due to its imidazole structure and naphthyl group. Similar compounds include:

This compound’s unique structure and accidental discovery set it apart from other anticonvulsant drugs, making it a valuable compound in both research and clinical settings.

Biological Activity

Nafimidone, an imidazole-substituted anticonvulsant, has garnered attention for its potential therapeutic applications beyond epilepsy, particularly in the context of diabetic neuropathy and neuroprotection. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Overview of this compound

This compound is structurally related to phenytoin and carbamazepine but exhibits distinct pharmacological properties. Its primary mechanism involves modulation of sodium channels, which is crucial for its anticonvulsant effects. Recent studies have also explored its derivatives, revealing promising results in various biological contexts.

Anticonvulsant Activity

This compound has been primarily studied for its anticonvulsant properties. A significant study evaluated three this compound derivatives (C1, C2, C3) for their effects on thermal pain sensation in diabetic mice. The results indicated that:

  • C3 significantly restored normal thermal pain responses in diabetic mice across multiple tests.
  • C1 and C2 showed effectiveness primarily in cold-plate tests but were less impactful overall compared to C3.

This suggests that this compound derivatives may be beneficial in managing conditions where epilepsy coexists with diabetic neuropathy, highlighting their dual action on pain and seizure control .

Neuroprotective Effects

Recent investigations into this compound derivatives have also highlighted their neuroprotective capabilities. A study focused on three this compound alcohol esters demonstrated that:

  • These compounds inhibited acetylcholinesterase activity, which is crucial for maintaining neurotransmitter balance.
  • They showed no affinity for GABAA_A receptors but interacted with cholinesterase enzymes at their peripheral anionic sites.
  • One particular derivative improved survival rates during status epilepticus in animal models .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is essential for evaluating its therapeutic potential. Research has characterized its biotransformation pathways across different species:

  • The primary metabolic pathway involves reduction to this compound alcohol.
  • Further transformations include oxidation and conjugation processes .

The differences in metabolic profiles between species, particularly between dogs and higher primates, could influence the pharmacological efficacy and safety of this compound in clinical applications.

Data Table: Summary of Key Findings

Study FocusKey FindingsReference
Anticonvulsant ActivityC3 derivative restored normal thermal responses; C1 and C2 effective mainly in cold-plate test
Neuroprotective EffectsInhibition of acetylcholinesterase; improved survival during status epilepticus
MetabolismPrimary metabolite: this compound alcohol; differences noted between dogs and primates

Case Studies

Case Study 1: Diabetic Neuropathy Management
A randomized animal study assessed the efficacy of this compound derivatives on diabetic neuropathy. The findings indicated that the C3 derivative effectively mitigated loss of sensation associated with diabetic neuropathy while also exhibiting anticonvulsant properties.

Case Study 2: Neuroprotection in Epilepsy
In a separate study focusing on neurological protection during seizures, this compound alcohol derivatives demonstrated significant neuroprotective effects, suggesting potential use as adjunct therapy in epilepsy management.

Properties

IUPAC Name

2-imidazol-1-yl-1-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPVLJQRUQVNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70891-37-1 (mono-hydrochloride)
Record name Nafimidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80214426
Record name Nafimidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64212-22-2
Record name 2-(1H-Imidazol-1-yl)-1-(2-naphthalenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64212-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafimidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafimidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFIMIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZU3IQ1EWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred, ice-cooled slurry of 35 g. of imidazole in 25 ml. of dimethylformamide is added 24.9 g. of bromomethyl 2-naphthyl ketone. The mixture is stirred for 2 hours at 0° C., and then allowed to come to room temperature and stirred overnight. The solution is poured into water and the resulting sticky solid filtered off, washed with water and dissolved in benzene. Thereafter the resultant benzene solution is dried (azeotroped) to afford 1-(2-naphthoylmethyl)imidazole which is converted to its hydrochloride acid addition salt by addition of ethereal hydrogen chloride until precipitation is complete. The salt is crystallized by the addition of ethyl acetate and the resulting solid recrystallized from methanol/acetone to yield colorless needles of 1-(2-naphthoylmethyl)imidazole hydrochloride, m.p. 226°-228.5° C. (decomp.).
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Synthesis routes and methods II

Procedure details

1-(2-Naphthoylmethyl)imidazole hydrochloride (1.0 g.) suspended in 50 ml. of ether is stirred with excess dilute aqueous potassium carbonate solution until the salt is completely dissolved. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 1-(2-naphthoylmethyl)imidazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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